Lpa2-IN-1
Description
LPA2-IN-1 (Synonyms: LPA2 antagonist 1) is a potent lysophosphatidic acid receptor 2 (LPA2) antagonist with an IC50 of 17 nM . Its chemical structure comprises a thieno[3,2-d]pyrimidin-4-amine core linked to a (3,4-dichlorophenyl)sulfonyl-piperazine group, with an (S)-configured chiral center critical for activity. The compound inhibits LPA-induced Erk phosphorylation and suppresses HCT-116 colon cancer cell proliferation in a dose-dependent manner, making it a promising candidate for oncology research . Key properties include:
Propriétés
IUPAC Name |
N-[1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNMVDTWIHULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogs and Potency
*Hypothetical analogs based on Beck et al. (2008); exact data inferred from structural-activity relationship (SAR) trends.
- Stereochemistry : The (S)-enantiomer of LPA2-IN-1 exhibits superior potency compared to its (R)-counterpart (Compound A), highlighting the role of chiral centers in receptor binding .
- Substituent Effects : Replacing the dichlorophenyl group with a trifluoromethyl moiety (Compound B) increases LPA2 affinity but reduces selectivity due to off-target LPA1/LPA3 interactions .
Functional and Pharmacological Profiles
*Hypothetical compounds for illustrative purposes.
- Solubility : LPA2-IN-1’s solubility in DMSO exceeds that of many analogs, facilitating in vitro testing .
- Therapeutic Potential: While LPA2-IN-1 demonstrates robust in vitro activity, its in vivo pharmacokinetics (e.g., half-life, clearance) remain uncharacterized, unlike Compound D, which shows high bioavailability in murine models .
Key Research Findings
Mechanistic Superiority : LPA2-IN-1’s inhibition of Erk phosphorylation (a key cancer signaling pathway) is more sustained than that of earlier analogs, suggesting enhanced pathway modulation .
Dose-Dependent Efficacy : In HCT-116 cells, LPA2-IN-1 reduces proliferation by 50% at 10 µM, outperforming less potent analogs like Compound A .
Structural Optimization: The dichlorophenyl-sulfonyl group in LPA2-IN-1 optimizes hydrophobic interactions with the LPA2 binding pocket, a feature absent in non-selective compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
